4-[2-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine
Description
4-[2-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyrimidine ring
Properties
Molecular Formula |
C21H26F3N5O |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[2-methyl-6-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H26F3N5O/c1-16-25-19(14-20(26-16)29-9-11-30-12-10-29)28-7-5-27(6-8-28)15-17-3-2-4-18(13-17)21(22,23)24/h2-4,13-14H,5-12,15H2,1H3 |
InChI Key |
URXHOXYXPCICHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperazine moiety, and the incorporation of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions.
Incorporation of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-[2-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-[2-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine and pyrimidine rings contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group and is used in similar applications.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Another compound with a trifluoromethyl group, used in pharmaceuticals and agrochemicals.
Uniqueness
The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine and pyrimidine rings provide additional sites for chemical modification and interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
